2-(3-Iodopropyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

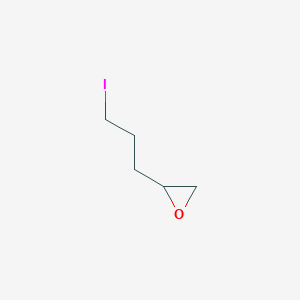

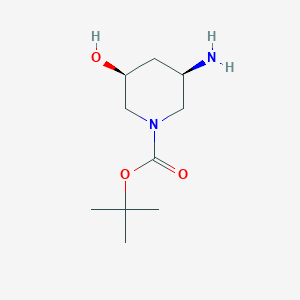

2-(3-Iodopropyl)oxirane is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Chemical Reactions Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Scientific Research Applications

Chemical Analysis and Titration

- Direct Titration of Epoxy Compounds: 2-(3-Iodopropyl)oxirane, as an oxirane, is involved in methods for determining the oxirane ring in organic compounds. A method described uses perchloric acid in the presence of a soluble quaternary ammonium bromide or iodide for direct titration of oxiranes, highlighting its relevance in chemical analysis and titration processes (R. Jay, 1964).

Chiral Resolution Reagent

- Chiral Resolution Reagent for α-Chiral Amines: The compound is used in chiral resolution reagents. For instance, a related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, reacts with α-chiral primary and secondary amines, indicating the potential of oxiranes like this compound in chiral resolution (Sergi Rodríguez-Escrich et al., 2005).

Synthesis of Functionalized Alcohols

- Multifunctionalized Homoallylic Alcohols: this compound can participate in the synthesis of highly functionalized homoallylic alcohols, as shown by the use of 3-iodo allenoates for the regioselective ring opening of oxiranes. This approach offers access to various synthetic transformations (Adiseshu Kattuboina et al., 2006).

Iodination in Organic Synthesis

- Iodination of Quinolin-2-ones and Spiro[4,5]trienones: Oxirane compounds like this compound can be involved in iodocyclization processes, as evidenced by a study where PhI(OCOCF3)2 was used for iodocyclization of N-arylpropynamides, leading to iodinated compounds (Ying Zhou et al., 2017).

Pharmaceutical Applications

- Drug Synthesis: this compound is potentially useful in the synthesis of drug molecules. For example, oxetanes, a related class of compounds, have been used in drug-related synthesis for property-modulating effects (Wusheng Guo et al., 2016).

Enzymatic Catalysis

- Enzymatic Resolution of Tertiary Alcohols: Compounds containing an oxirane moiety or an iodo atom, similar to this compound, have been resolved using lipases in high enantioselectivities, indicating their potential in enzymatic catalysis (Same-Ting Chen & Jim-Min Fang, 1997).

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules and changes in gene expression

Metabolic Pathways

Oxiranes can be involved in various metabolic pathways, depending on their specific structure and the enzymes they interact with .

Subcellular Localization

Future studies could investigate whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(3-iodopropyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTNXHPTAOCBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)

![3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one](/img/structure/B2607542.png)

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)